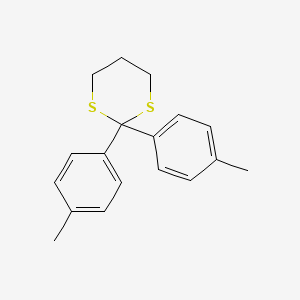
1,3-Dithiane, 2,2-bis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane, 2,2-bis(4-methylphenyl)-: is an organosulfur compound with the molecular formula C18H20S2 . It is a derivative of 1,3-dithiane, where two hydrogen atoms are replaced by 4-methylphenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic amounts of yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity. These catalysts facilitate the thioacetalization of aldehydes and ketones under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in dry tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Chemistry: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is widely used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the formation of carbon-carbon bonds through umpolung reactions .
Biology and Medicine: In biological research, 1,3-dithianes are used as intermediates in the synthesis of bioactive molecules.
Industry: In the industrial sector, 1,3-dithianes are used in the production of fine chemicals and pharmaceuticals. Their stability and reactivity make them valuable in various chemical processes .
Mécanisme D'action
The mechanism of action of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atoms in the dithiane ring can coordinate with metal catalysts, facilitating various transformations. The compound’s reactivity is influenced by the electronic effects of the 4-methylphenyl groups, which can stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
1,2-Dithiane: A structural isomer with different reactivity.
1,4-Dithiane: Another isomer with distinct chemical properties.
2,2-Bis(4-methylphenyl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which enhance its stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in synthetic applications where selective transformations are required .
Propriétés
Numéro CAS |
94996-75-5 |
|---|---|
Formule moléculaire |
C18H20S2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2,2-bis(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
Clé InChI |
HXQGJLZXQGNWMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
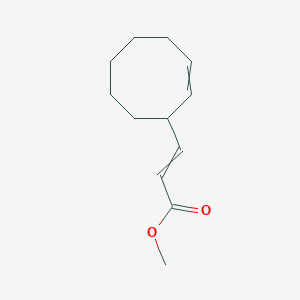
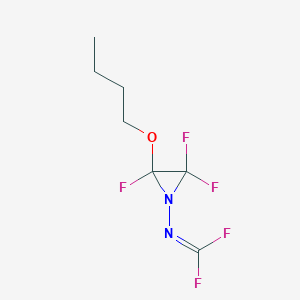
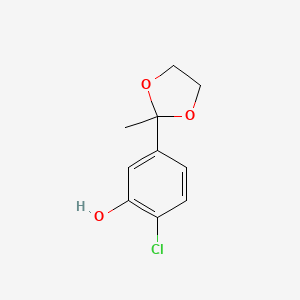
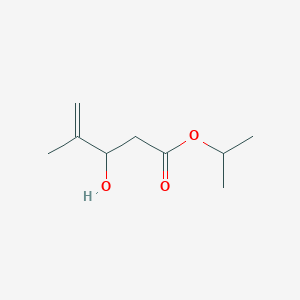
-lambda~5~-phosphane](/img/structure/B14361554.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)

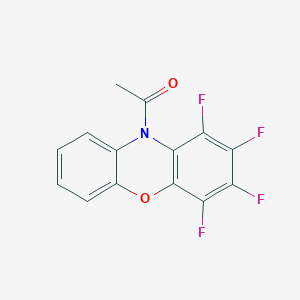


![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)

